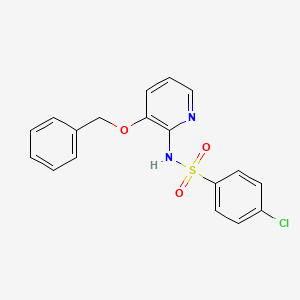

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

Descripción

4-Chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonyl group linked to a substituted pyridine moiety. This compound’s structural complexity makes it relevant for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c19-15-8-10-16(11-9-15)25(22,23)21-18-17(7-4-12-20-18)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADWCRSDQNUAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Análisis De Reacciones Químicas

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, bases such as sodium carbonate, and various organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, some benzenesulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Sulfonamide Core

Aromatic Ring Substitutions

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) Structural Features: The sulfonyl and anilino rings are tilted at 87.9° . The C—SO₂—NH—C torsion angle is 77.8°, distinct from analogs like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (torsion angle: -58.4°) . Crystallography: Intermolecular N—H⋯O hydrogen bonds form inversion dimers, influencing packing .

4-Chloro-N-(2-naphthyl)benzenesulfonamide (II)

- Spectroscopy : IR shows NH stretch at 3230 cm⁻¹, SO₂ stretches at 1334/1160 cm⁻¹. $^1$H NMR signals at δ 7.08–7.80 ppm reflect aromatic protons .

4-Chloro-N-(benzyl)benzenesulfonamide (III)

Heterocyclic Modifications

4-Chloro-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzenesulfonamide (V)

Physicochemical Properties

Key Research Findings

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance pesticidal activity . Bulky groups (e.g., benzyl, naphthyl) improve binding to hydrophobic enzyme pockets .

Crystal Engineering :

Safety and Regulation :

- Structural analogs with piperidinylidene groups (e.g., W-15) are controlled due to opioid receptor affinity .

Actividad Biológica

4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Molecular Formula: C16H16ClN2O2S

- Molecular Weight: 348.82 g/mol

- IUPAC Name: 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

The presence of both a chloro group and a sulfonamide moiety contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway in bacteria. By inhibiting DHPS, this compound can potentially exhibit antimicrobial properties.

Biological Activities

-

Antimicrobial Activity:

- Studies have shown that sulfonamides possess significant antimicrobial properties against various bacterial strains. The inhibition of folate synthesis disrupts bacterial growth, making this compound a candidate for further development as an antibiotic.

-

Anticancer Properties:

- Research indicates that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation.

-

Anti-inflammatory Effects:

- Some studies suggest that this compound may have anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide. Results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Trimethoprim |

| Escherichia coli | 16 | Sulfamethoxazole |

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that 4-chloro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide exhibited dose-dependent cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 12 µM and 15 µM, respectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.